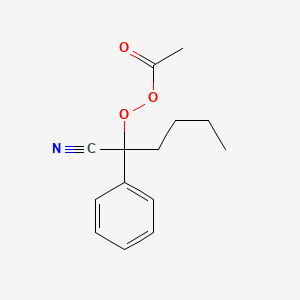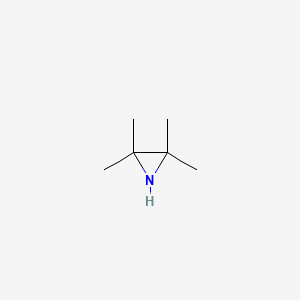
2,2,3,3-Tetramethylaziridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,3,3-Tetramethylaziridine is a nitrogen-containing three-membered ring compound with the molecular formula C₆H₁₃N. It is characterized by its high ring strain, which makes it a versatile intermediate in organic synthesis. This compound is known for its unique structural properties and reactivity, making it valuable in various chemical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,2,3,3-Tetramethylaziridine can be synthesized through several methods. One common approach involves the reaction of 2,3-dimethyl-2-butene with chloramine-T in the presence of a base. This reaction proceeds via the formation of an intermediate aziridinium ion, which then undergoes ring closure to form the desired product .
Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the compound from reaction by-products .
Análisis De Reacciones Químicas
Types of Reactions: 2,2,3,3-Tetramethylaziridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the aziridine ring opens to form different products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with this compound under basic conditions.
Major Products Formed:
Oxidation: Formation of oxides and hydroxylamines.
Reduction: Formation of amines.
Substitution: Formation of various substituted amines and alcohols.
Aplicaciones Científicas De Investigación
2,2,3,3-Tetramethylaziridine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,2,3,3-Tetramethylaziridine involves its high ring strain, which makes it highly reactive. The compound can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with various molecular targets. These interactions can result in the modification of biological molecules, contributing to its antimicrobial and anticancer activities .
Comparación Con Compuestos Similares
Aziridine: A simpler three-membered nitrogen-containing ring with similar reactivity but less steric hindrance.
Cyclopropane: A three-membered carbon ring with similar ring strain but different reactivity due to the absence of nitrogen.
Oxirane (Epoxide): A three-membered oxygen-containing ring with similar ring strain and reactivity
Uniqueness: 2,2,3,3-Tetramethylaziridine is unique due to its high degree of steric hindrance from the four methyl groups, which influences its reactivity and stability. This makes it a valuable intermediate in the synthesis of sterically demanding molecules and polymers .
Propiedades
Número CAS |
5910-14-5 |
|---|---|
Fórmula molecular |
C6H13N |
Peso molecular |
99.17 g/mol |
Nombre IUPAC |
2,2,3,3-tetramethylaziridine |
InChI |
InChI=1S/C6H13N/c1-5(2)6(3,4)7-5/h7H,1-4H3 |
Clave InChI |
HMDSXVUTCZSHDZ-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(N1)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


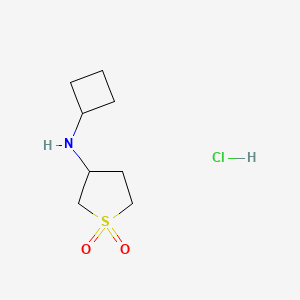
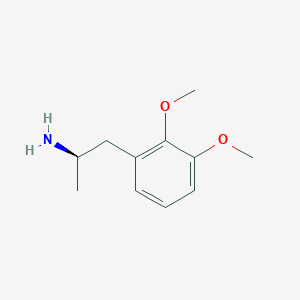
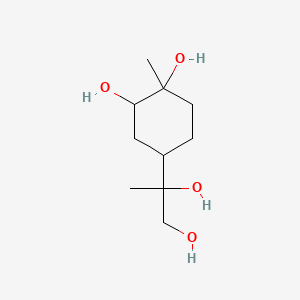

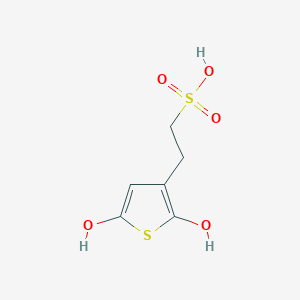
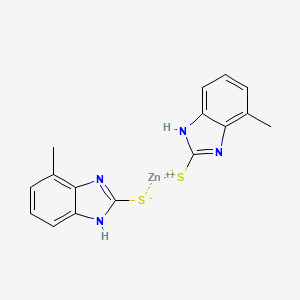
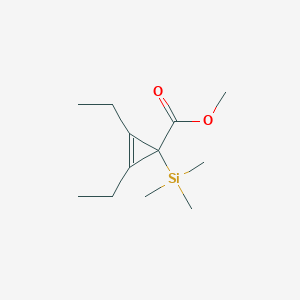
![(6R,7R)-7-[[(2S)-2-amino-2-(3-chloro-4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13795542.png)
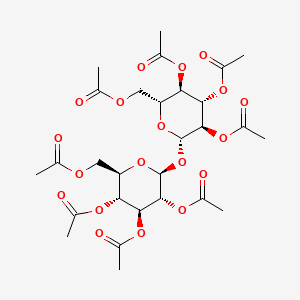
![[(E)-ethylideneamino] (Z)-3-hydroxybut-2-enoate](/img/structure/B13795556.png)
![10,11-Dihydro-12-hydroxy-5-methyl-5H-dibenzo[a,d]cyclohepten-5,10-imine](/img/structure/B13795565.png)
![2,4-Methanoindeno[7,1-BC]furan](/img/structure/B13795572.png)
![2,3,4,9-Tetrahydro-1-propyl-1H-pyrido[2,3-b]indole](/img/structure/B13795574.png)
